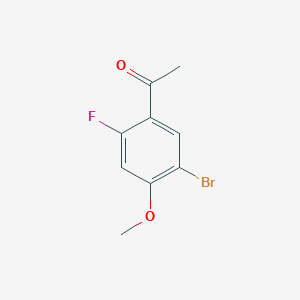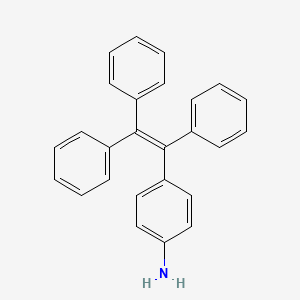
4-(三苯乙烯基)苯胺
描述
4-(Triphenylethenyl)aniline is a compound that is structurally related to aniline derivatives, which are known for their applications in various fields such as materials science and organic electronics. While the provided papers do not directly discuss 4-(Triphenylethenyl)aniline, they do provide insights into similar compounds that can help infer the properties and applications of the compound .
Synthesis Analysis
The synthesis of related aniline derivatives often involves multi-step organic reactions. For instance, the synthesis of a triphenylamine derivative was achieved through a Vilsmeier reaction followed by a Wittig reaction, yielding a product with high purity as confirmed by HPLC, UV, IR, MS, and elemental analysis . This suggests that the synthesis of 4-(Triphenylethenyl)aniline could also involve similar steps, ensuring a high yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial for their electronic and optical properties. For example, the introduction of methoxylphenyl groups to an anthraquinone core was found to significantly affect the electronic properties, as evidenced by electrochemical characterization and theoretical calculations . This implies that the molecular structure of 4-(Triphenylethenyl)aniline would play a key role in its electronic properties, potentially making it suitable for applications in organic electronics.
Chemical Reactions Analysis
Aniline derivatives can participate in various chemical reactions, including self-assembly and copolymerization. The self-assembly of an aniline derivative into nanoparticles was demonstrated using podophyllotoxin and aloin as building blocks . Additionally, copolymerization studies of aniline with diphenylamine-4-sulphonic acid revealed the formation of intermediate species, indicating the reactivity of aniline derivatives in polymer formation . These findings suggest that 4-(Triphenylethenyl)aniline could also engage in similar reactions, leading to the formation of novel materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, the nonlinear optical properties of aniline-substituted anthraquinones were found to be enhanced by the addition of triphenylamine units, which increased the nonlinear absorption coefficient and two-photon absorption cross-section . The electrochemical synthesis of a novel polymer based on an aniline derivative in aqueous solution demonstrated its potential application as a counter electrode in dye-sensitized solar cells, outperforming traditional Pt electrodes . These studies indicate that 4-(Triphenylethenyl)aniline could exhibit unique physical and chemical properties that may be exploited in advanced material applications.
科学研究应用
有机半导体苯基-低聚噻吩衍生物
4-(三苯乙烯基)苯胺作为衍生物,在有机半导体材料中得到应用。例如,在 Niu 等人(2013 年)的研究中,合成了含有炔烃间隔基的新型苯基-低聚噻吩衍生物,包括 4-(三苯乙烯基)苯胺的衍生物,并表现出良好的热稳定性和光伏潜力。由于其优异的荧光性能和光电场中的强分子间相互作用,这些衍生物是有机薄膜材料和光伏器件的候选者 (Niu 等人,2013 年)。
电致变色聚氨酯
在另一项研究中,合成了含有三苯胺衍生物的新型芳香族聚氨酯(Ji 等人,2016 年)。这些化合物结合了与 4-(三苯乙烯基)苯胺相似的结构,表现出稳定且可逆的电致变色性能,使其成为智能窗口和存储器件的潜在候选者 (Ji 等人,2016 年)。
太阳能电池的电化学合成
Shahhosseini 等人(2016 年)探索了一种与 4-(三苯乙烯基)苯胺在结构上相关的单体,用于水溶液中的电化学合成。所得聚合物表现出高导电性,并有效地用作染料敏化太阳能电池中的对电极,与传统电极相比,展示了更高的能量转换效率 (Shahhosseini 等人,2016 年)。
三聚氰胺基树枝状大分子
在树枝状大分子领域,Morar 等人(2018 年)报道了新型 G-2 三聚氰胺基树枝状大分子的合成和结构,其中结合了 4-(三苯乙烯基)苯胺的衍生物。这些树枝状大分子显示出自组装成纳米聚集体的潜力,表明在纳米技术和材料科学领域有应用 (Morar 等人,2018 年)。
光电应用
Li 等人(2017 年)研究了新型供体-受体系统,包括 4-(三苯乙烯基)苯胺的衍生物。这些系统在电聚合后形成稳定的导电聚合物,具有优异的光学对比度和快速的开关速度,适用于近红外区域的电致变色应用 (Li 等人,2017 年)。
安全和危害
The safety data sheet for aniline, a similar compound, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is advised to handle it with care, using personal protective equipment as required .
作用机制
Target of Action
4-(Triphenylethenyl)aniline, also known as 4-(1,2,2-Triphenylvinyl)aniline, is an organic compound with a structure that includes an aniline moiety . Aniline, or phenylamine, is a prototypical aromatic amine . The primary target of aniline and its derivatives is typically the nitrogen atom, which can act as a base due to the lone pair of electrons .
Mode of Action
The mode of action of 4-(Triphenylethenyl)aniline is primarily through its interaction with other molecules via the nitrogen atom. The lone pair of electrons on the nitrogen atom can form a new bond with a hydrogen atom, leading to various reactions . The presence of the benzene ring allows for resonance stabilization, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
Aniline and its derivatives are known to participate in various reactions, including electrophilic aromatic substitutions . In general, the pathways that break down larger molecules into smaller ones (catabolism) and synthesize larger biomolecules from smaller ones (anabolism) could potentially be affected .
Pharmacokinetics
The basicity of the nitrogen atom in aniline and its derivatives can influence their absorption, distribution, metabolism, and excretion (adme) properties . The nitrogen’s basicity can affect how readily the compound forms bonds with other molecules, which in turn can impact its bioavailability.
Result of Action
The result of the action of 4-(Triphenylethenyl)aniline depends on the specific reaction it participates in. For example, in electrophilic aromatic substitutions, the compound can undergo reactions such as bromination, yielding tribrominated products .
Action Environment
The action, efficacy, and stability of 4-(Triphenylethenyl)aniline can be influenced by various environmental factors. For instance, the compound reacts vigorously with oxidizing materials, acids, and alkalis . Additionally, the presence of other molecules in the environment can affect the compound’s reactivity. For example, the presence of a strong acid can lead to protonation of the nitrogen atom .
属性
IUPAC Name |
4-(1,2,2-triphenylethenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNQRPKNQRXHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30580163 | |
| Record name | 4-(Triphenylethenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Triphenylethenyl)aniline | |
CAS RN |
919789-80-3 | |
| Record name | 4-(Triphenylethenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)
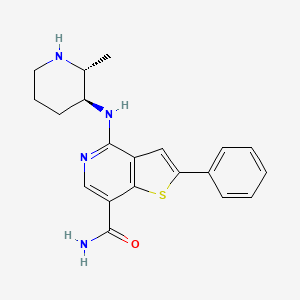

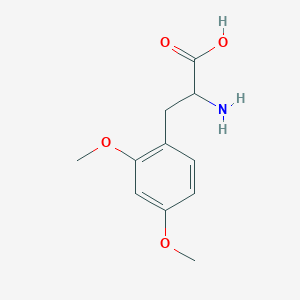

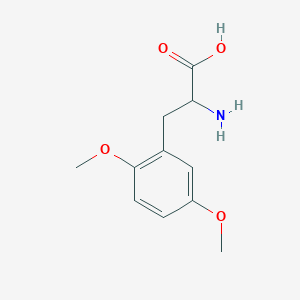
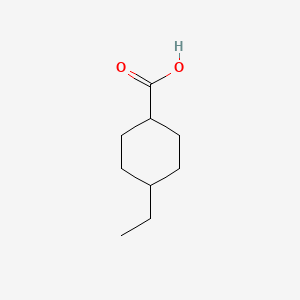
![tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3030494.png)
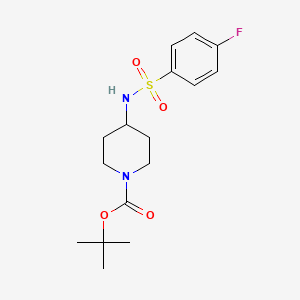
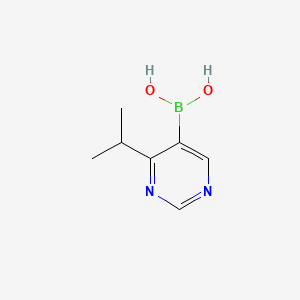
![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride](/img/structure/B3030499.png)

![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)
